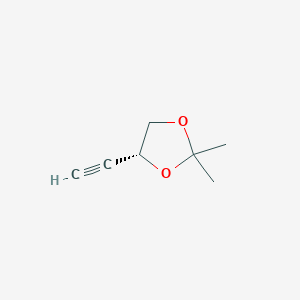

(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes an ethynyl group attached to a dioxolane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane typically involves the reaction of a suitable precursor with ethynylating agents under controlled conditions. One common method involves the use of triethyl orthoformate and p-toluenesulfonic acid monohydrate in cyclohexane under an inert atmosphere . The reaction mixture is stirred at room temperature and then subjected to distillation to remove by-products, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes.

Aplicaciones Científicas De Investigación

Organic Synthesis

(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane serves as a valuable building block in organic synthesis. It can participate in various reactions such as:

- Cross-Coupling Reactions : The ethynyl group allows for coupling with other electrophiles, facilitating the formation of carbon-carbon bonds.

- Synthesis of Complex Molecules : It is used in the synthesis of biologically active compounds and natural products.

Case Study : A study demonstrated the use of this compound in synthesizing a series of substituted dioxolanes through palladium-catalyzed cross-coupling reactions. The yields ranged from 60% to 85%, showcasing its effectiveness as a synthetic intermediate .

Medicinal Chemistry

The compound's structural features allow it to interact with biological systems effectively. Its applications in medicinal chemistry include:

- Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties against various pathogens.

Case Study : A derivative synthesized from this compound showed significant inhibition of viral replication in vitro, suggesting potential as a lead compound for drug development .

Polymer Science

In polymer chemistry, this compound can be utilized for:

- Functionalization of Polymers : It can be employed to introduce ethynyl groups into polymer backbones, enhancing their properties.

Data Table: Polymer Functionalization

| Polymer Type | Method Used | Yield (%) | Properties Enhanced |

|---|---|---|---|

| Polyethylene | Radical polymerization | 75 | Increased thermal stability |

| Polystyrene | Click chemistry | 82 | Improved mechanical strength |

Mecanismo De Acción

The mechanism by which (4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, altering the activity of these targets and influencing biological pathways .

Comparación Con Compuestos Similares

Similar Compounds

(4R)-4-ethyl-2,2-dimethylheptane: Similar in structure but lacks the ethynyl group, resulting in different chemical properties.

Pyrrolopyrazine derivatives: Contain nitrogen heterocycles and exhibit different biological activities.

Actividad Biológica

(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane is an organic compound notable for its unique structural features and potential biological applications. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific fields.

Chemical Structure and Properties

The compound is characterized by an ethynyl group attached to a dioxolane ring, which contributes to its reactivity and biological properties. Its molecular formula is C8H10O2 with a molecular weight of 154.16 g/mol.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions that alter the activity of these targets, influencing key biological pathways. This compound's mechanism may include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic processes.

- Receptor Modulation: It could act as a modulator of receptor activity, potentially affecting signaling pathways.

Biological Activity Overview

Recent studies have highlighted the antibacterial and antifungal activities of 1,3-dioxolane derivatives, including this compound. The following sections summarize key findings related to its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. A study demonstrated that derivatives of 1,3-dioxolanes showed excellent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 625 - 1250 | Staphylococcus aureus |

| This compound | 625 | Enterococcus faecalis |

| Other derivatives | Varying values | Pseudomonas aeruginosa, Staphylococcus epidermidis |

This table summarizes the minimum inhibitory concentration (MIC) values for selected bacterial strains.

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against Candida albicans. Studies have reported that many synthesized dioxolanes exhibit potent antifungal properties.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Significant | Candida albicans |

| Other derivatives | Excellent | Various fungi |

Case Studies

A notable case study involved the synthesis and evaluation of various 1,3-dioxolanes for their biological activities. The study found that compounds with specific substituents exhibited enhanced antibacterial and antifungal activities compared to their racemic counterparts.

Key Findings:

- Synthesis Efficiency: Compounds were synthesized using salicylaldehyde and diols with high yields.

- Activity Spectrum: Most compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Enantiomeric Effects: Enantiomerically pure compounds often displayed superior biological activity compared to racemic mixtures.

Propiedades

IUPAC Name |

(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-4-6-5-8-7(2,3)9-6/h1,6H,5H2,2-3H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNBPQQQZHDRMZ-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C#C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)C#C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.